![molecular formula C19H25NO3 B3722818 2-{1-[(4-methoxyphenyl)amino]butylidene}-5,5-dimethyl-1,3-cyclohexanedione](/img/structure/B3722818.png)
2-{1-[(4-methoxyphenyl)amino]butylidene}-5,5-dimethyl-1,3-cyclohexanedione
Overview
Description
2-{1-[(4-methoxyphenyl)amino]butylidene}-5,5-dimethyl-1,3-cyclohexanedione, also known as MBCD, is a chemical compound that has been widely studied in scientific research. This compound is a derivative of cyclohexanedione and has been found to have various biochemical and physiological effects in laboratory experiments.
Mechanism of Action
The mechanism of action of 2-{1-[(4-methoxyphenyl)amino]butylidene}-5,5-dimethyl-1,3-cyclohexanedione is not fully understood, but it is believed to involve the inhibition of multiple signaling pathways in cancer cells. 2-{1-[(4-methoxyphenyl)amino]butylidene}-5,5-dimethyl-1,3-cyclohexanedione has been found to inhibit the activity of several key enzymes involved in cancer cell growth and survival, including AKT, mTOR, and ERK. It has also been found to modulate the expression of various genes involved in cell cycle regulation, apoptosis, and angiogenesis.
Biochemical and Physiological Effects
In addition to its anti-cancer effects, 2-{1-[(4-methoxyphenyl)amino]butylidene}-5,5-dimethyl-1,3-cyclohexanedione has been found to have other biochemical and physiological effects. It has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. 2-{1-[(4-methoxyphenyl)amino]butylidene}-5,5-dimethyl-1,3-cyclohexanedione has also been found to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. Additionally, 2-{1-[(4-methoxyphenyl)amino]butylidene}-5,5-dimethyl-1,3-cyclohexanedione has been found to have anti-diabetic effects by improving insulin sensitivity and reducing blood glucose levels.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 2-{1-[(4-methoxyphenyl)amino]butylidene}-5,5-dimethyl-1,3-cyclohexanedione in laboratory experiments is its low toxicity. 2-{1-[(4-methoxyphenyl)amino]butylidene}-5,5-dimethyl-1,3-cyclohexanedione has been found to have low cytotoxicity in normal cells, which makes it a promising candidate for further development as a therapeutic agent. However, one limitation of using 2-{1-[(4-methoxyphenyl)amino]butylidene}-5,5-dimethyl-1,3-cyclohexanedione in laboratory experiments is its low solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are several future directions for research on 2-{1-[(4-methoxyphenyl)amino]butylidene}-5,5-dimethyl-1,3-cyclohexanedione. One area of research is the development of more efficient synthesis methods to improve the yield and purity of the compound. Another area of research is the investigation of the potential use of 2-{1-[(4-methoxyphenyl)amino]butylidene}-5,5-dimethyl-1,3-cyclohexanedione in combination with other anti-cancer agents to enhance its efficacy. Additionally, further studies are needed to elucidate the mechanism of action of 2-{1-[(4-methoxyphenyl)amino]butylidene}-5,5-dimethyl-1,3-cyclohexanedione and to identify potential biomarkers of response to the compound. Finally, clinical trials are needed to evaluate the safety and efficacy of 2-{1-[(4-methoxyphenyl)amino]butylidene}-5,5-dimethyl-1,3-cyclohexanedione in humans for the treatment of cancer and other diseases.
Conclusion
In conclusion, 2-{1-[(4-methoxyphenyl)amino]butylidene}-5,5-dimethyl-1,3-cyclohexanedione is a chemical compound that has shown promising results in scientific research for its potential use in cancer treatment and other diseases. Its low toxicity and multiple biochemical and physiological effects make it a promising candidate for further development as a therapeutic agent. However, more research is needed to fully understand its mechanism of action and to evaluate its safety and efficacy in humans.
Scientific Research Applications
2-{1-[(4-methoxyphenyl)amino]butylidene}-5,5-dimethyl-1,3-cyclohexanedione has been extensively studied for its potential use in various scientific research applications. One of the most promising applications is in the field of cancer research. 2-{1-[(4-methoxyphenyl)amino]butylidene}-5,5-dimethyl-1,3-cyclohexanedione has been found to inhibit the growth of cancer cells in vitro and in vivo. It has been shown to induce apoptosis, or programmed cell death, in cancer cells by disrupting the mitochondrial membrane potential and activating caspase enzymes. 2-{1-[(4-methoxyphenyl)amino]butylidene}-5,5-dimethyl-1,3-cyclohexanedione has also been found to inhibit the migration and invasion of cancer cells, which are important processes in cancer metastasis.
properties
IUPAC Name |
3-hydroxy-2-[N-(4-methoxyphenyl)-C-propylcarbonimidoyl]-5,5-dimethylcyclohex-2-en-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO3/c1-5-6-15(20-13-7-9-14(23-4)10-8-13)18-16(21)11-19(2,3)12-17(18)22/h7-10,21H,5-6,11-12H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKQNCQBFADZYSJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=NC1=CC=C(C=C1)OC)C2=C(CC(CC2=O)(C)C)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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